molecular formula C11H12N2O2S B2964564 2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid CAS No. 790270-73-4

2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid

Cat. No.: B2964564
CAS No.: 790270-73-4
M. Wt: 236.29
InChI Key: SKZXSCCVUYPMDS-UHFFFAOYSA-N
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Preparation Methods

The reaction conditions often include solvents such as ethanol or methanol and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial, antiviral, and anticancer effects .

Comparison with Similar Compounds

2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid can be compared with other benzimidazole derivatives, such as:

These comparisons highlight the unique features of this compound, particularly its thiol group, which contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(16-6-10(14)15)11-12-8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZXSCCVUYPMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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